9,14-Dimethyl-9,14-dihydrodibenzo[a,c]phenazine
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Overview
Description
9,14-Dimethyl-9,14-dihydrodibenzo[a,c]phenazine is an organic compound with the molecular formula C22H18N2. It is a member of the phenazine family, which is known for its diverse applications in various fields, including chemistry, biology, and materials science. This compound is characterized by its unique structure, which includes two methyl groups and a dihydrodibenzo[a,c]phenazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,14-Dimethyl-9,14-dihydrodibenzo[a,c]phenazine typically involves the reaction of phenanthrene-9,10-diamine with appropriate reagents under controlled conditions. One common method includes the use of a copper-catalyzed C-H amination/Ullmann N-arylation domino reaction. This reaction involves the use of phenanthrene-9,10-diamine and aryl iodides in the presence of a copper catalyst . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. The use of high-purity starting materials and catalysts is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
9,14-Dimethyl-9,14-dihydrodibenzo[a,c]phenazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to its fully reduced form.
Substitution: It can undergo nucleophilic aromatic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Fully reduced phenazine derivatives.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
Scientific Research Applications
9,14-Dimethyl-9,14-dihydrodibenzo[a,c]phenazine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to intercalate with DNA.
Mechanism of Action
The mechanism of action of 9,14-Dimethyl-9,14-dihydrodibenzo[a,c]phenazine involves its ability to interact with various molecular targets. In biological systems, it can intercalate with DNA, disrupting the replication process and leading to cell death. Its photophysical properties are attributed to the dynamic conformations it adopts in the excited state, which involve a bent-to-planar transition . This transition is crucial for its function as a fluorescent probe and in electronic applications.
Comparison with Similar Compounds
Similar Compounds
- 9,14-Diphenyl-9,14-dihydrodibenzo[a,c]phenazine
- 9,14-Diaryl-9,14-dihydrodibenzo[a,c]phenazine derivatives
Uniqueness
9,14-Dimethyl-9,14-dihydrodibenzo[a,c]phenazine is unique due to the presence of methyl groups, which influence its chemical reactivity and photophysical properties. Compared to its diphenyl and diaryl counterparts, the dimethyl derivative exhibits different electronic properties, making it suitable for specific applications in materials science and biology .
Properties
CAS No. |
35975-08-7 |
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Molecular Formula |
C22H18N2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
9,14-dimethylphenanthro[9,10-b]quinoxaline |
InChI |
InChI=1S/C22H18N2/c1-23-19-13-7-8-14-20(19)24(2)22-18-12-6-4-10-16(18)15-9-3-5-11-17(15)21(22)23/h3-14H,1-2H3 |
InChI Key |
CPTLVAUSBLXAIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N(C3=C1C4=CC=CC=C4C5=CC=CC=C53)C |
Origin of Product |
United States |
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